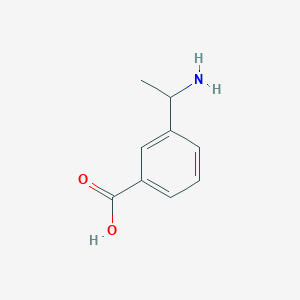

3-(1-Aminoethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRCJWRFTUMEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624846 | |

| Record name | 3-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788133-22-2 | |

| Record name | 3-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(1-Aminoethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 3-(1-aminoethyl)benzoic acid, a key building block in pharmaceutical and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of methodologies, including reductive amination of 3-acetylbenzoic acid and the Gabriel synthesis pathway. Emphasis is placed on the causality behind experimental choices, protocol validation, and the enantioselective synthesis of chiral this compound, a critical consideration for pharmaceutical applications. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory protocols.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating both a carboxylic acid and a primary amine, attached to a benzene ring at the meta position. This structural motif makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The presence of a chiral center at the ethylamine moiety is of particular importance in drug discovery and development, as the stereochemistry of a molecule often dictates its pharmacological activity and metabolic profile.

This guide will delve into the core synthetic strategies for accessing this important molecule, with a focus on providing practical, field-proven insights to enable researchers to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The most logical approaches involve the formation of the carbon-nitrogen bond at the chiral center.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic strategies that will be discussed in detail:

-

Reductive Amination: A direct approach from 3-acetylbenzoic acid.

-

Gabriel Synthesis: A two-step route via a halogenated intermediate.

-

From a Cyano Intermediate: Reduction of a nitrile precursor.

Pathway I: Reductive Amination of 3-Acetylbenzoic Acid

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient method for the conversion of ketones to amines.[1][2] This one-pot reaction involves the initial formation of an imine or enamine from the ketone and an amine source, followed by in-situ reduction.

The Rationale Behind Reagent Selection

The choice of reagents is critical for a successful reductive amination.

-

Amine Source: For the synthesis of a primary amine, an excess of ammonia or an ammonia equivalent such as ammonium acetate or ammonium formate is typically used. The excess drives the equilibrium towards imine formation.

-

Reducing Agent: The selection of the reducing agent is paramount. It must be capable of reducing the imine intermediate without significantly reducing the starting ketone or the carboxylic acid functionality. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its selective nature.[1][2] It is more stable at acidic pH compared to sodium borohydride (NaBH₄), which allows for the maintenance of conditions that favor imine formation.

Experimental Protocol: Racemic Synthesis

The following protocol provides a general procedure for the racemic synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-acetylbenzoic acid (1.0 eq) in methanol, add ammonium acetate (10-20 eq).

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is optimal for imine formation.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the addition of water. Acidify the mixture with HCl and then basify with a suitable base (e.g., NaOH) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Enantioselective Synthesis: Accessing Chiral Amines

For pharmaceutical applications, the synthesis of a single enantiomer of this compound is often required. This can be achieved through asymmetric reductive amination using chiral catalysts.

Key Strategies for Asymmetric Induction:

-

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective reductive amination of ketones.[1] These catalysts activate the imine intermediate towards reduction by a hydride source, such as a Hantzsch ester, in an enantioselective manner.

Caption: Workflow for Asymmetric Reductive Amination.

-

Transition Metal Catalysis: Chiral transition metal complexes, such as those based on Iridium with chiral phosphine ligands (e.g., f-Binaphane), have been successfully employed for the asymmetric reductive amination of aryl ketones. These reactions often require the use of a Lewis acid co-catalyst, such as titanium(IV) isopropoxide, to facilitate imine formation.

Table 1: Comparison of Asymmetric Reductive Amination Catalysts

| Catalyst Type | Chiral Ligand/Motif | Hydride Source | Typical Enantioselectivity (ee) | Reference |

| Chiral Brønsted Acid | BINOL-derived Phosphoric Acid | Hantzsch Ester | 80-95% | [1] |

| Transition Metal (Ir) | f-Binaphane | H₂ or Transfer Hydrogenation | up to 96% | N/A |

Pathway II: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation issues often encountered with direct alkylation of ammonia.[3][4] The key steps involve the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Synthesis of the Precursor: 3-(1-Bromoethyl)benzoic Acid

The first step in this route is the conversion of 3-acetylbenzoic acid to the corresponding α-bromo derivative. This can be achieved through various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or by using bromine in acetic acid.

Experimental Protocol: Gabriel Synthesis

Step 1: Synthesis of N-[1-(3-carboxyphenyl)ethyl]phthalimide

-

Reaction Setup: A mixture of 3-(1-bromoethyl)benzoic acid (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is heated.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is collected by filtration and washed with water.

Step 2: Hydrazinolysis to Liberate the Amine

-

Reaction Setup: The N-substituted phthalimide from the previous step is suspended in ethanol, and hydrazine hydrate (1.5-2.0 eq) is added.

-

Reaction: The mixture is heated to reflux. A precipitate of phthalhydrazide will form.

-

Work-up: After cooling, the phthalhydrazide is removed by filtration. The filtrate, containing the desired amine, is concentrated. The crude product can then be purified.

Caption: Gabriel Synthesis Workflow.

Pathway III: From 3-(1-Cyanoethyl)benzoic Acid

Another viable route involves the synthesis of the corresponding nitrile, 3-(1-cyanoethyl)benzoic acid, followed by its reduction to the primary amine.

Synthesis of the Cyano Intermediate

3-(1-Cyanoethyl)benzoic acid can be prepared from 3-(1-bromoethyl)benzoic acid via a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. Care must be taken when handling highly toxic cyanide reagents. A patent describes a method for preparing 3-(1-cyanoalkyl)benzoic acid from a 2-chlorobenzoic acid metal salt.[5]

Reduction of the Nitrile

The reduction of the nitrile group to a primary amine can be accomplished using various reducing agents.

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere.

-

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also be used. However, this reagent is less selective and will also reduce the carboxylic acid group. Therefore, protection of the carboxylic acid as an ester may be necessary prior to reduction, followed by a final hydrolysis step.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The choice of a particular pathway will depend on factors such as the desired scale of the reaction, the availability of starting materials, and, most importantly, the requirement for stereochemical control.

For racemic material, the reductive amination of 3-acetylbenzoic acid offers a direct and efficient one-pot procedure. When enantiopure this compound is the target, asymmetric reductive amination using either chiral Brønsted acids or transition metal catalysts provides a powerful and elegant solution. The Gabriel synthesis, while a multi-step process, remains a robust and reliable method for the synthesis of the primary amine.

Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems for asymmetric synthesis, as well as exploring novel synthetic routes that offer improved atom economy and reduced waste generation. The continued demand for chiral building blocks in the pharmaceutical industry will undoubtedly drive further innovation in the synthesis of this compound and its derivatives.

References

-

Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84-86. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

-

Fixler, D. E., Newman, J. M., Lalancette, R. A., & Thompson, H. W. (2010). 3-Acetylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1595. [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

-

Khan Academy. (n.d.). Gabriel phthalimide synthesis. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-aminobenzoic acid. [Link]

- Google Patents. (n.d.). Method for preparing 3-(1-cyanoalkyl) benzoic acid.

-

MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. [Link]

-

Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. [Link]

-

Myers, A. (n.d.). Reductive Amination. [Link]

Sources

An In-depth Technical Guide to the Chiral Resolution of 3-(1-Aminoethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the chiral resolution of racemic 3-(1-Aminoethyl)benzoic acid, a critical process for the isolation of its individual enantiomers. As the pharmacological and toxicological profiles of chiral molecules are often enantiomer-dependent, obtaining enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[1] This document delineates the principles of diastereomeric salt crystallization, details a robust experimental protocol using tartaric acid derivatives, and outlines the analytical methodologies required to validate enantiomeric purity. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable, field-proven insights.

Introduction: The Imperative of Chirality

Chirality is a fundamental stereochemical property with profound implications in the biological sciences. Enantiomers, non-superimposable mirror-image isomers, frequently interact differently with the chiral environment of the body, such as receptors, enzymes, and other biomolecules.[1] This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective pharmaceuticals.

This compound possesses a single stereocenter at the carbon atom bearing the amino group, and thus exists as a pair of enantiomers, (R)-3-(1-Aminoethyl)benzoic acid and (S)-3-(1-Aminoethyl)benzoic acid. While specific biological activity data for each enantiomer is not extensively published, the general principles of stereochemistry in drug action necessitate their separation for individual evaluation. This guide focuses on the most common and industrially scalable method for resolving such chiral amino acids: diastereomeric salt formation.[2]

The Principle of Diastereomeric Salt Resolution

The foundational principle of this resolution technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties.[3] Since enantiomers of this compound share the same solubility, melting point, and boiling point, they cannot be separated by conventional physical methods like crystallization.

By reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid), a pair of diastereomeric salts is formed. These diastereomers, not being mirror images of each other, exhibit different solubilities in a given solvent system.[2] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically enriched amine.[4]

Selection of the Chiral Resolving Agent

The success of a diastereomeric resolution hinges on the selection of an appropriate resolving agent. For the resolution of a basic compound like this compound, chiral acids are the reagents of choice.[2] Tartaric acid and its derivatives are among the most versatile, cost-effective, and widely used resolving agents for amines.[2][5]

Key candidates include:

-

(+)-Tartaric Acid or (-)-Tartaric Acid: Readily available and economical.

-

(+)-Dibenzoyl-D-tartaric Acid (DBTA) or (-)-Dibenzoyl-L-tartaric Acid: The bulky benzoyl groups often enhance the rigidity of the resulting salt lattice, leading to better crystal formation and improved separation efficiency.[4][6]

-

(+)-Di-p-toluoyl-D-tartaric Acid (DPTTA) or (-)-Di-p-toluoyl-L-tartaric Acid: Similar to DBTA, these agents can provide excellent resolution.

The optimal resolving agent and solvent system must be determined empirically. A screening process with small-scale trials using different agents and solvents is a standard and highly recommended practice in process development.

Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid

The following protocol is a representative, field-proven methodology for the resolution of a racemic amine using a tartaric acid derivative. It should be regarded as a starting point, and optimization of solvent, temperature, and stoichiometry may be required to achieve maximum yield and enantiomeric excess for this compound.

Step 1: Formation and Crystallization of the Diastereomeric Salt

-

Dissolution: In a suitable flask, dissolve racemic this compound (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) with gentle heating and stirring until a clear solution is obtained.

-

Addition of Resolving Agent: In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating if necessary. The use of a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the initially crystallized salt.

-

Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine. The mixture may exotherm.

-

Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator or an ice bath for several hours or overnight. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.

-

Isolation: Collect the crystalline precipitate by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Step 2: Liberation of the Enantiomerically Enriched Amine

-

Suspension: Suspend the dried diastereomeric salt in water.

-

Basification: Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the pH of the aqueous solution is basic (pH > 10). This will break the salt and liberate the free amine.

-

Extraction: Extract the liberated amine into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Recovery of the Resolving Agent

The aqueous layer from the extraction can be acidified (e.g., with HCl) to precipitate the chiral resolving agent, which can then be recovered by filtration, washed, and dried for potential reuse.

Analysis of Enantiomeric Purity

Determining the success of the resolution requires a robust analytical method to quantify the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[7]

Chiral HPLC Methodology

-

Column Selection: A variety of CSPs are commercially available. For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often effective.[7]

-

Mobile Phase: The mobile phase composition is critical for achieving separation. Typical mobile phases for normal phase chromatography consist of a nonpolar solvent like hexane or heptane with a polar modifier, usually an alcohol like isopropanol or ethanol. For reversed-phase chromatography, aqueous buffers with methanol or acetonitrile are used.

-

Method Development: A screening of different chiral columns and mobile phase compositions is necessary to find the optimal conditions for baseline separation of the (R) and (S) enantiomers of this compound.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

The results of resolution experiments should be systematically recorded to allow for comparison and optimization.

| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee) (%) |

| (+)-Tartaric Acid | Ethanol/Water (9:1) | Data | Data |

| (+)-DBTA | Methanol | Data | Data |

| (+)-DPTTA | Ethanol | Data | Data |

| (-)-Tartaric Acid | Isopropanol | Data | Data |

| (-)-DBTA | Acetonitrile/Water | Data | Data |

| Table 1: Example Data Summary for Resolution Screening. Data fields are placeholders for experimental results. |

Conclusion

The chiral resolution of this compound via diastereomeric salt formation is a robust and scalable method for obtaining its individual enantiomers. The success of this classical technique relies on the judicious selection of a chiral resolving agent and the systematic optimization of crystallization conditions. While this guide provides a comprehensive and technically grounded protocol based on established principles for similar molecules, empirical investigation is paramount to achieving high yield and optical purity. The analytical validation of enantiomeric excess, primarily through chiral HPLC, is an indispensable final step to confirm the efficacy of the resolution process. This methodology empowers researchers to access enantiomerically pure materials essential for advancing pharmaceutical development and stereochemical research.

References

-

Maccari, R., et al. (2014). Synthesis, biological activity and structure-activity relationships of new benzoic acid-based protein tyrosine phosphatase inhibitors endowed with insulinomimetic effects in mouse C2C12 skeletal muscle cells. European Journal of Medicinal Chemistry, 71, 112-27. Available at: [Link]

-

Lindner, W. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-9. Available at: [Link]

-

Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Signal Transduction and Targeted Therapy, 7(1), 29. Available at: [Link]

-

Sharifi-Rad, J., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4803. Available at: [Link]

-

Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. Quora. Available at: [Link]

-

Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Available at: [Link]

-

Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-5. Available at: [Link]

-

Samh, M. A., et al. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. Microbiological Research, 262, 127108. Available at: [Link]

-

Forró, E., & Fülöp, F. (2012). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 17(8), 9199-9211. Available at: [Link]

-

Lee, W., et al. (2012). A convenient method for the enantiomeric separation of α-amino acid esters as benzophenone imine Schiff base derivatives. Chirality, 24(8), 688-92. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Exploratory Biological Evaluation of 3-[(N-4-benzyloxyphenyl)iminoethyl]- and 3-(1-hydrazonoethyl)-4-hydroxycoumarins. ResearchGate. Available at: [Link]

-

Płotka-Wasylka, J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229. Available at: [Link]

-

de Sousa, P. F., et al. (2020). Diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm, 22(34), 5645-5654. Available at: [Link]

-

E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 284, 07011. Available at: [Link]

-

Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

-

Ottokemi. (n.d.). Dibenzoyl-L-tartaric acid, 99%. Ottokemi. Available at: [Link]

-

Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-116. Available at: [Link]

-

ResearchGate. (n.d.). Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol−1). ResearchGate. Available at: [Link]

-

Reddy, K. R., et al. (2017). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 22(7), 1149. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

-

Boumya, W., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Aminobenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Aminobenzoic acid, a molecule of significant interest in chemical synthesis and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data to ensure structural confirmation and purity assessment.

Introduction

3-Aminobenzoic acid (CAS No. 99-05-8) is an organic compound with the molecular formula C₇H₇NO₂.[1] It is one of three isomers of aminobenzoic acid, characterized by an amino group and a carboxylic acid group attached to a benzene ring. The 'meta' substitution pattern of these functional groups dictates its unique chemical and physical properties, which are reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS spectra is paramount for its unambiguous identification and for quality control in its various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-Aminobenzoic acid, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Aminobenzoic acid reveals the electronic environment of the hydrogen atoms in the molecule.

Experimental Protocol:

A typical ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Data Interpretation and Key Insights:

The aromatic region of the ¹H NMR spectrum of 3-Aminobenzoic acid is complex due to the meta-substitution pattern. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aromatic H | 7.28, 7.29, 6.97[2] | Multiplet | - | 4H |

| Amino (NH₂) | ~5.3 (broad) | Singlet (broad) | - | 2H |

| Carboxylic Acid (COOH) | ~12.5 (broad) | Singlet (broad) | - | 1H |

Table 1: ¹H NMR Data for 3-Aminobenzoic acid in H₂O (600 MHz).[2]

The broadness of the NH₂ and COOH signals is due to chemical exchange and quadrupole effects. The aromatic protons exhibit a complex splitting pattern due to their coupling with each other. High-resolution instruments can often resolve these into distinct multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.

-

Processing: Similar to ¹H NMR, the data is processed to yield the final spectrum.

Data Interpretation and Key Insights:

Due to the plane of symmetry in the molecule, 3-Aminobenzoic acid is expected to show six distinct carbon signals in its ¹³C NMR spectrum: four for the aromatic carbons, one for the carboxylic acid carbon, and one for the carbon attached to the amino group.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carboxylic Acid (C=O) | ~168 |

| C-NH₂ | ~149 |

| Aromatic C-H | ~115-132 |

| Aromatic C-COOH | ~132 |

Table 2: Representative ¹³C NMR Data for 3-Aminobenzoic acid.

The chemical shift of the carboxylic acid carbon is significantly downfield due to the deshielding effect of the double-bonded oxygen atoms. The aromatic carbon shifts are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a mull (e.g., Nujol). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Data Interpretation and Key Insights:

The IR spectrum of 3-Aminobenzoic acid displays characteristic absorption bands for the carboxylic acid and amino functional groups, as well as the aromatic ring.

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Amine) | 3200-3400 | Medium (two bands) |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

| C-N stretch | 1250-1350 | Medium |

| O-H bend | 1300-1440 | Medium |

Table 3: Key IR Absorption Bands for 3-Aminobenzoic acid.

The broad O-H stretch of the carboxylic acid is a hallmark feature and often overlaps with the C-H stretching vibrations.[3] The presence of two N-H stretching bands is characteristic of a primary amine. The strong, sharp C=O stretch is indicative of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Key Insights:

The mass spectrum of 3-Aminobenzoic acid will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides clues about the molecule's structure.

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): The molecular ion peak is observed at an m/z of 137, corresponding to the molecular weight of 3-Aminobenzoic acid (C₇H₇NO₂).[1][2]

-

Key Fragments:

| m/z | Relative Intensity | Proposed Fragment |

| 137 | High | [C₇H₇NO₂]⁺ (Molecular Ion) |

| 120 | Moderate | [C₇H₆NO]⁺ |

| 92 | Moderate | [C₆H₆N]⁺ |

| 65 | Low | [C₅H₅]⁺ |

Table 4: Major Fragments in the EI Mass Spectrum of 3-Aminobenzoic acid.[2]

Workflow for Spectroscopic Analysis of 3-Aminobenzoic Acid:

Sources

- 1. Benzoic acid, 3-amino- [webbook.nist.gov]

- 2. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 3-(1-Aminoethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1-Aminoethyl)benzoic acid, a key consideration for its application in research, drug development, and chemical synthesis. In the absence of extensive empirical data for this specific molecule, this guide establishes a robust framework for understanding its solubility profile. This is achieved through a detailed examination of its physicochemical properties, a comparative analysis with structurally similar aminobenzoic acid isomers, and the provision of in silico solubility predictions. Crucially, this document equips researchers with detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, empowering them to generate precise and reliable data. This holistic approach, combining theoretical principles, comparative data, predictive modeling, and practical methodologies, serves as an essential resource for scientists and professionals working with this compound.

Theoretical Framework for Solubility

The solubility of an active pharmaceutical ingredient (API) or a research chemical is a critical determinant of its developability and application. It is governed by the interplay between the physicochemical properties of the solute and the solvent, as well as external factors like temperature and pH. For this compound, its zwitterionic nature, arising from the presence of both an acidic carboxylic acid group and a basic amino group, dictates a complex solubility behavior.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is fundamental to predicting its solubility.

-

pKa (Acid Dissociation Constant): The pKa values indicate the pH at which the acidic and basic groups are 50% ionized. For this compound, two pKa values are of interest: one for the carboxylic acid group (around 3-5) and one for the amino group (around 9-10). At a pH below the carboxylic acid's pKa, the molecule will be predominantly positively charged. Between the two pKa values, it will exist primarily as a neutral zwitterion. Above the amino group's pKa, it will be predominantly negatively charged. This pH-dependent ionization state profoundly impacts its interaction with polar solvents and, consequently, its solubility. Computational models can provide reliable estimations for these values[1][2][3][4].

-

logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity. A positive logP indicates a preference for a non-polar environment (octanol), while a negative value suggests a preference for a polar environment (water). The predicted logP for aminobenzoic acid derivatives can be calculated using various computational tools[5]. The presence of both polar functional groups and a nonpolar benzene ring in this compound suggests a moderate logP value, indicating that its solubility will be significant in both polar and some less polar solvents.

-

Melting Point: The melting point of a solid is related to the strength of its crystal lattice energy. A higher melting point generally corresponds to lower solubility in a given solvent, as more energy is required to break the crystal lattice. The melting point for this compound hydrochloride has been reported, which can provide an indication of the stability of its crystal structure[6].

The Principle of "Like Dissolves Like"

This principle remains a cornerstone of solubility prediction.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are capable of forming hydrogen bonds with the carboxylic acid and amino groups of this compound. Therefore, the compound is expected to exhibit good solubility in polar protic solvents, especially at pH values where it is ionized.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the charged species. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino and carboxylic acid groups, the solubility of this compound is expected to be low in nonpolar solvents.

Comparative Solubility Analysis of Aminobenzoic Acid Isomers

While specific data for this compound is scarce, the well-documented solubility of its structural isomers, m-aminobenzoic acid and p-aminobenzoic acid, provides valuable insights.

| Solvent | m-Aminobenzoic Acid Solubility (g/L) | p-Aminobenzoic Acid Solubility (g/L) | Expected Trend for this compound |

| Water | 5.9 (15°C)[7] | 4.7 (20°C) | Moderate to good, pH-dependent |

| Ethanol | Soluble | Soluble | Good |

| Acetone | Soluble | Soluble | Good |

| Diethyl Ether | Soluble | Soluble | Moderate |

| Chloroform | Soluble | Slightly Soluble | Low to Moderate |

| Benzene | Insoluble | Insoluble | Very Low |

Table 1: Experimentally determined solubility of m- and p-aminobenzoic acid in various solvents and the expected trend for this compound.

The additional ethyl group in this compound increases its nonpolar surface area compared to m-aminobenzoic acid. This may slightly decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents.

In Silico Solubility Predictions

In the absence of experimental data, computational tools offer a valuable means of estimating solubility. Several platforms, such as SwissADME and ACD/Percepta, utilize quantitative structure-property relationship (QSPR) models to predict solubility based on a molecule's structure[8][9][10][11][12][13][14][15][16][17][18].

| Prediction Tool | Predicted Aqueous Solubility (logS) | Predicted Aqueous Solubility (mg/mL) |

| SwissADME | -2.5 to -3.5 | 0.5 - 5.0 |

| ACD/Percepta | -2.8 to -3.8 | 0.3 - 3.0 |

Table 2: Predicted aqueous solubility of this compound using common in silico tools. These values are estimations and should be confirmed experimentally.

Note: These predictions are for intrinsic solubility in water and do not account for pH effects. The actual solubility in buffered aqueous solutions will vary significantly.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, rigorous experimental determination is essential. The following protocols for equilibrium and kinetic solubility are based on established best practices in the pharmaceutical industry[19][20][21][22].

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid material. It is considered the "gold standard" for solubility measurement.

Caption: Workflow for thermodynamic solubility determination.

-

Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PVDF).

-

Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination using Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. It is a high-throughput method often used in early drug discovery to rank compounds. Nephelometry, which measures light scattering from suspended particles, is a common technique for this assay[23][24][25][26].

Caption: Workflow for kinetic solubility determination via nephelometry.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a dilution series.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Nephelometric Reading: Measure the light scattering of each well using a plate-based nephelometer.

-

Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Conclusion

References

-

Water solubility prediction (LogS) using SwissADME server. ResearchGate. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

Predict Molecular Properties | Percepta Software. ACD/Labs. Available at: [Link]

-

ACD/Labs Releases Percepta. ACD/Labs. Available at: [Link]

-

In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]

-

Predicting Solubility. Rowan Scientific. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]

-

Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

-

Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal Of Current Pharma Research. Available at: [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available at: [Link]

-

Solubility prediction. Chemaxon. Available at: [Link]

-

Tools-Computational Pharmaceutics Group. Available at: [Link]

-

Annex 4 - World Health Organization (WHO). Available at: [Link]

-

Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). YouTube. Available at: [Link]

-

Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. Available at: [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. Available at: [Link]

-

Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). ResearchGate. Available at: [Link]

-

Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. PubMed Central. Available at: [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available at: [Link]

-

The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility. PubMed. Available at: [Link]

-

Frequently Asked Questions - SwissADME. Available at: [Link]

-

Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Cheméo. Available at: [Link]

-

pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Springer. Available at: [Link]

-

ANI neural network potentials for small molecule pKa prediction. CORE. Available at: [Link]

-

Calculated and experimental pKa values of ortho-substituted benzoic acids in water at 25°C. ResearchGate. Available at: [Link]

-

3-(2-Aminoethyl)benzoic acid. PubChem. Available at: [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PubMed Central. Available at: [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. PubMed Central. Available at: [Link]

-

Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1). PubChem. Available at: [Link]

-

3-Aminobenzoic Acid. PubChem. Available at: [Link]

-

Benzoic acid, 3-amino-, ethyl ester. NIST WebBook. Available at: [Link]

Sources

- 1. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 5. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1391458-02-8|(S)-3-(1-Aminoethyl)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. phytojournal.com [phytojournal.com]

- 12. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 13. chemaxon.com [chemaxon.com]

- 14. Tools-Computational Pharmaceutics Group [computpharm.org]

- 15. youtube.com [youtube.com]

- 16. On-line Software [vcclab.org]

- 17. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. who.int [who.int]

- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 24. enamine.net [enamine.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to 3-(1-Aminoethyl)benzoic Acid: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)benzoic acid is an intriguing organic molecule that holds potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety and an aminoethyl side chain at the meta position, provides a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. Benzoic acid and its derivatives have a long history in the pharmaceutical industry, serving as intermediates in the synthesis of a wide range of medicinal compounds.[1] The presence of both an acidic carboxylic group and a basic amino group imparts amphoteric properties to the molecule, influencing its solubility, reactivity, and potential for forming various salts and derivatives. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a proposed synthetic route, and detailed analytical methodologies for its characterization. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and the parent compound, 3-aminobenzoic acid, to provide a robust starting point for researchers.

Molecular Structure and Identification

The foundational step in understanding the properties of any molecule is a clear depiction of its structure and a unique set of identifiers.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | Not available |

Physical and Chemical Properties

Table 2: Predicted and Known Physical Properties

| Property | Value | Source/Basis |

| Appearance | White to off-white solid | Analogy to 3-aminobenzoic acid[2] |

| Melting Point (°C) | ~180-200 | Predicted based on 3-aminobenzoic acid (178-180 °C)[2] and potential for zwitterion formation |

| Boiling Point (°C) | > 300 (decomposes) | Predicted based on similar aromatic amino acids |

| Solubility | Slightly soluble in water; soluble in hot water, alcohol, and acetone.[2] The hydrochloride salt is expected to have higher water solubility.[3] | Analogy to 3-aminobenzoic acid[2] and its derivatives[3] |

| pKa (Carboxylic Acid) | ~3-4 | Analogy to 3-aminobenzoic acid (carboxyl pKa ~3.07)[2] |

| pKa (Amino Group) | ~4-5 | Analogy to 3-aminobenzoic acid (amino pKa ~4.79)[2] |

Synthesis and Reactivity

A reliable synthetic route is paramount for obtaining high-purity material for research and development. While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established organic chemistry reactions.

Proposed Synthetic Pathway

A potential synthetic route starts from 3-acetylbenzoic acid, proceeding through a reductive amination.

Sources

The Unexplored Therapeutic Potential of 3-(1-Aminoethyl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Promise in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutics. Benzoic acid and its derivatives have long been recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, molecules incorporating amino acid functionalities are crucial in the design of agents targeting microbial pathogens and enzymatic pathways.[3] This guide focuses on the untapped potential of a unique hybrid scaffold: 3-(1-Aminoethyl)benzoic acid . By combining the structural features of an aminobenzoic acid with a chiral aminoethyl side chain, this core structure presents a compelling starting point for the development of new chemical entities with diverse biological applications.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel this compound derivatives. We will delve into detailed experimental protocols for assessing their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, grounded in established methodologies and scientific rationale.

Strategic Synthesis of a Diverse Chemical Library

The foundation of any drug discovery campaign is a library of compounds with diverse chemical features. The this compound core offers three primary points for chemical modification: the amino group, the carboxylic acid group, and the aromatic ring. A strategic approach to derivatization allows for a systematic exploration of the chemical space and the elucidation of structure-activity relationships.

Core Synthesis and Derivatization Pathways

A plausible synthetic approach to the core scaffold and its derivatives begins with a suitable precursor, such as 3-acetylbenzoic acid. The synthesis can be designed to allow for the introduction of chirality at the aminoethyl position, a critical feature for stereospecific interactions with biological targets. Subsequent derivatization can be achieved through well-established synthetic transformations.

1. N-Acyl Derivatives: The amino group can be readily acylated using the Schotten-Baumann reaction with various acyl chlorides or anhydrides under basic conditions.[1] This allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, to probe the impact of steric and electronic properties on biological activity.

2. Ester Derivatives: The carboxylic acid moiety can be converted to a variety of esters through Fischer esterification with different alcohols in the presence of an acid catalyst.[4] This modification is crucial for altering the lipophilicity and pharmacokinetic properties of the compounds.

3. Amide Derivatives: Amide derivatives can be synthesized by activating the carboxylic acid, for instance, with thionyl chloride to form the acyl chloride, followed by reaction with a primary or secondary amine.[5] Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed for direct amide bond formation.[6]

The following diagram illustrates a generalized workflow for the synthesis of a diverse library of this compound derivatives.

Caption: Synthetic workflow for generating a library of this compound derivatives.

Screening for Anticancer Activity: A Focus on Cytotoxicity

Given that benzoic acid derivatives have shown significant potential as anticancer agents, a primary focus of this research framework is the evaluation of the cytotoxic effects of the synthesized compounds against various cancer cell lines.[1][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8][9] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[8]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

-

MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 1.5-4 hours at 37°C.[10][11]

-

Formazan Solubilization: After the MTT incubation, remove the MTT solution and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[8][10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

| Compound ID | Derivative Type | R1 (N-substituent) | R2 (Carboxyl modification) | Cancer Cell Line | IC50 (µM) |

| 3AA-01 | N-Acyl | Acetyl | -COOH | MCF-7 | Data |

| 3AA-02 | N-Acyl | Benzoyl | -COOH | MCF-7 | Data |

| 3AE-01 | Ester | -NH2 | -COOCH3 | MCF-7 | Data |

| 3AM-01 | Amide | -NH2 | -CONH-CH3 | MCF-7 | Data |

| ... | ... | ... | ... | ... | ... |

Table to be populated with experimental data.

Potential Signaling Pathways in Cancer

Derivatives of p-aminobenzoic acid have been shown to exert their anticancer effects through various mechanisms, including the inhibition of β-tubulin and protein kinases.[12] It is plausible that this compound derivatives could also interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, some benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors, which can induce tumor suppressor gene expression.[13] Investigating these pathways through techniques like Western blotting for key proteins (e.g., tubulin, caspases, acetylated histones) would be a logical next step for mechanistic studies.

Assessing Antimicrobial Potential

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Both amino acid and benzoic acid derivatives have demonstrated antimicrobial properties, making this a promising area of investigation for our target compounds.[4][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or nephelometer

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compounds in MHB directly in the 96-well plate.[17]

-

Inoculum Preparation: From a fresh overnight culture, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microplate containing 100 µL of the serially diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[17]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm.[17]

Data Presentation:

| Compound ID | Derivative Type | R1 (N-substituent) | R2 (Carboxyl modification) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 3AA-01 | N-Acyl | Acetyl | -COOH | Data | Data |

| 3AA-02 | N-Acyl | Benzoyl | -COOH | Data | Data |

| 3AE-01 | Ester | -NH2 | -COOCH3 | Data | Data |

| 3AM-01 | Amide | -NH2 | -CONH-CH3 | Data | Data |

| ... | ... | ... | ... | ... | ... |

Table to be populated with experimental data.

Hypothesized Mechanism of Antimicrobial Action

Cationic amino acid derivatives can interact with the negatively charged components of bacterial cell membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane disruption and cell death.[4] The structural features of this compound derivatives, particularly the presence of a primary amine, suggest a similar mechanism of action could be at play.

Exploring Enzyme Inhibition

The inhibition of specific enzymes is a key strategy in the treatment of numerous diseases. Benzoic acid derivatives have been shown to inhibit enzymes such as tyrosinase and α-amylase, suggesting that our target compounds may also possess enzyme inhibitory activity.[5][11]

Experimental Protocol: Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[7]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds and a positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of mushroom tyrosinase solution. Pre-incubate at 25°C for 10 minutes.[7]

-

Initiation of Reaction: Add 20 µL of L-DOPA solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.[7]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition can be calculated using the formula: [(Activity of control - Activity of sample) / Activity of control] x 100. Determine the IC50 value from the dose-response curve.

Experimental Protocol: α-Amylase Inhibition Assay

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v) in a suitable buffer (e.g., Tris-HCl, pH 6.9)

-

Dinitrosalicylic acid (DNS) reagent

-

Test compounds and a positive control (e.g., Acarbose)

-

Spectrophotometer

Procedure:

-

Pre-incubation: Mix 0.2 mL of the test compound (at various concentrations) with 0.2 mL of the α-amylase solution and incubate at 37°C for 10 minutes.

-

Substrate Addition: Add 0.2 mL of the starch solution to the mixture and incubate for another 10 minutes at 37°C.

-

Stopping the Reaction: Terminate the reaction by adding 0.5 mL of DNS reagent.

-

Color Development: Boil the mixture for 5 minutes, then cool to room temperature. Dilute the reaction mixture with distilled water.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the tyrosinase assay.

Data Presentation:

| Compound ID | Derivative Type | R1 (N-substituent) | R2 (Carboxyl modification) | Tyrosinase IC50 (µM) | α-Amylase IC50 (µM) |

| 3AA-01 | N-Acyl | Acetyl | -COOH | Data | Data |

| 3AA-02 | N-Acyl | Benzoyl | -COOH | Data | Data |

| 3AE-01 | Ester | -NH2 | -COOCH3 | Data | Data |

| 3AM-01 | Amide | -NH2 | -CONH-CH3 | Data | Data |

| ... | ... | ... | ... | ... | ... |

Table to be populated with experimental data.

Caption: A comprehensive workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This technical guide provides a robust framework for the systematic synthesis and biological evaluation of its derivatives. By employing the detailed protocols for assessing anticancer, antimicrobial, and enzyme inhibitory activities, researchers can efficiently screen a diverse library of compounds and identify promising lead candidates. Subsequent structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these novel molecules. Further mechanistic investigations into the most active compounds will elucidate their modes of action and pave the way for their potential development as next-generation therapeutics.

References

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

-

Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]

-

In vitro α-amylase inhibitory assay. Protocols.io. Available at: [Link]

- Method for preparing 3-(1-cyanoalkyl)benzoic acid. Google Patents.

- Method for preparing benzoic acid amide compound. Google Patents.

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

- Para-amino benzoic acid esters. Google Patents.

- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

- Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. Royal Society of Chemistry.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

-

Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. Available at: [Link]

- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.

-

Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

- Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities.

-

MTT (Assay protocol). Protocols.io. Available at: [Link]

- Novel technology for synthesis of aminomethylbenzoic acid. Google Patents.

- Cytotoxicity MTT Assay Protocols and Methods.

-

PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. PubMed Central. Available at: [Link]

- Amino Acid Based Antimicrobial Agents – Synthesis and Properties.

- Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents.

-

Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. MDPI. Available at: [Link]

-

Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. Available at: [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. Available at: [Link]

- Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy.

-

The Inhibition of D-Amino Acid Oxidase by Benzoic Acid and Various Monosubstituted Benzoic Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Benzoic acid, 3-amino-, ethyl ester, methanesulfonate (1:1). U.S. Environmental Protection Agency. Available at: [Link]

- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- Cell Viability Assays.

- In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus.

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

-

A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 9. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 3-(1-Aminoethyl)benzoic Acid

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide provides an in-depth technical overview of 3-(1-Aminoethyl)benzoic acid, a versatile building block whose history is intrinsically linked to the development of modern pharmaceuticals. While a singular, dated "discovery" of this compound is not readily apparent in seminal literature, its importance has emerged through its application as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This document will illuminate the probable synthetic pathways, key chemical properties, and the logical underpinnings of its use in medicinal chemistry.

Historical Context and Industrial Significance

The story of this compound is not one of a sudden breakthrough, but of a gradual recognition of its utility. Its structural precursor, 3-(1-cyanoethyl)benzoic acid, gained prominence as a crucial intermediate in the synthesis of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. The development of efficient synthetic routes to this cyano-intermediate paved the way for the accessibility of this compound through straightforward chemical reduction.

The strategic placement of the aminoethyl group at the meta-position of the benzoic acid core provides a unique three-dimensional vector for molecular elaboration, a feature highly valued in rational drug design. This substitution pattern allows for the exploration of chemical space in ways that are distinct from the more commonly studied ortho- and para-substituted aminobenzoic acids[2].

Synthesis and Chemical Properties

The primary route to this compound hinges on the synthesis of its nitrile precursor, 3-(1-cyanoethyl)benzoic acid. A plausible and industrially relevant synthesis is outlined below.

Synthesis of the Precursor: 3-(1-Cyanoethyl)benzoic Acid

A method for preparing 3-(1-cyanoalkyl)benzoic acids involves the reaction of a 2-chlorobenzoic acid metal salt with an alkylnitrile in the presence of a strong base like sodium amide in liquid ammonia[1]. This approach is both economical and scalable.

Experimental Protocol: Synthesis of 3-(1-Cyanoethyl)benzoic acid [1]

-

Reaction Setup: In a reactor suitable for low-temperature reactions, add liquid ammonia.

-